molecular formula C22H22N4O4 B2358872 N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(3-nitrophenyl)oxalamide CAS No. 941871-94-9

N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(3-nitrophenyl)oxalamide

Cat. No.: B2358872
CAS No.: 941871-94-9
M. Wt: 406.442
InChI Key: YSIJZAJANONUMS-UHFFFAOYSA-N
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Description

N1-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(3-nitrophenyl)oxalamide (CAS 941871-90-5) is a synthetic organic compound with a molecular formula of C23H24N4O4 and a molecular weight of 420.46 g/mol . This oxalamide derivative features a complex structure that incorporates a naphthalene ring system linked to a 3-nitrophenyl group via a dimethylaminoethyl-oxalamide backbone . Compounds containing naphthalene and oxalamide scaffolds are of significant interest in medicinal chemistry research due to their potential as versatile scaffolds for the development of biologically active molecules . Similarly, structural analogs have been investigated for various pharmacological activities, suggesting this compound may be a valuable candidate for hit-to-lead optimization in drug discovery programs . It is supplied for research purposes such as analytical testing, method development, and chemical synthesis. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-N'-(3-nitrophenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4/c1-25(2)20(19-12-5-8-15-7-3-4-11-18(15)19)14-23-21(27)22(28)24-16-9-6-10-17(13-16)26(29)30/h3-13,20H,14H2,1-2H3,(H,23,27)(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIJZAJANONUMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(3-nitrophenyl)oxalamide is a synthetic organic compound known for its diverse biological activities. This article explores its structural characteristics, synthesis methods, and biological efficacy, particularly in medicinal chemistry.

Structural Characteristics

The molecular formula of this compound is C22H22N4O4C_{22}H_{22}N_{4}O_{4}, with a molecular weight of approximately 406.44 g/mol. The compound features a naphthalene moiety and a nitrophenyl group, which contribute to its biological activity through potential interactions with various biological targets.

PropertyValue
Molecular FormulaC22H22N4O4C_{22}H_{22}N_{4}O_{4}
Molecular Weight406.44 g/mol
Structural FeaturesNaphthalene and Nitrophenyl groups

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the naphthalene derivative followed by the introduction of the nitrophenyl group through coupling reactions. The following general synthetic route can be outlined:

  • Formation of Naphthalene Derivative : Reacting naphthalene with dimethylamine in the presence of a suitable catalyst.
  • Coupling Reaction : The naphthalene derivative is then coupled with a nitrophenyl intermediate using oxalyl chloride to form the oxalamide linkage.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and fibroblast (L929) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases.

The proposed mechanism of action includes:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Cell Membrane Interaction : Its lipophilic nature allows it to penetrate cell membranes effectively, enhancing its cytotoxic effects.

Case Studies

  • Study on MCF-7 Cells : A study reported that treatment with this compound resulted in a significant reduction in cell viability compared to control groups, suggesting potent anticancer effects .
  • Antifungal Activity : Another study explored its antifungal properties against yeast strains, indicating that the compound exhibited considerable antifungal activity, particularly against Candida species .

Comparison with Similar Compounds

Key Compounds for Comparison

N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, FEMA 4233) Substituents: 2,4-Dimethoxybenzyl (electron-donating groups) and pyridin-2-ylethyl. Activity: Potent umami agonist with regulatory approval as a flavor enhancer (Savorymyx® UM33). Used to replace monosodium glutamate (MSG) in sauces, snacks, and frozen foods . Metabolism: Rapidly metabolized in rat hepatocytes without amide hydrolysis, suggesting metabolic stability at the oxalamide core . Regulatory Status: Approved globally with a safety margin of 500 million based on a NOEL of 100 mg/kg bw/day .

N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S5456) Substituents: 2,3-Dimethoxybenzyl and pyridin-2-ylethyl.

N-[2-(Dimethylamino)ethyl]-N'-(2-hydroxy-4-vinylphenyl)oxalamide-Zn Complex Substituents: Dimethylaminoethyl and hydroxyphenyl. Activity: Forms dinuclear zinc complexes with chitosan, demonstrating applications in molecular imprinting and metal-catalyzed reactions .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Substituents : 3-Methylbenzamide and hydroxy-tert-butyl.
  • Activity : Contains an N,O-bidentate directing group for C–H bond functionalization, contrasting with the target compound’s nitro group, which may hinder similar reactivity .

Comparative Analysis

Substituent Effects on Activity

  • Electron-Donating vs. Electron-Withdrawing Groups: S336 and S5456 feature methoxy groups (electron-donating), enhancing stability and receptor binding as flavorants. The naphthalene ring in the target compound increases steric bulk compared to S336’s benzyl group, possibly affecting solubility or bioavailability.

Metabolic Stability

  • The target compound’s nitro group could either stabilize the amide (via resonance) or increase susceptibility to nitro-reductase activity, though direct metabolic data are lacking.

Data Tables

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Compound Name Substituents Biological Activity Metabolic Pathway Regulatory Status
Target Compound Naphthalen-1-yl, 3-nitrophenyl Not reported Unknown Not reported
S336 (FEMA 4233) 2,4-Dimethoxybenzyl, pyridin-2-ylethyl Umami agonist, flavor enhancer No amide hydrolysis Globally approved
S5456 2,3-Dimethoxybenzyl, pyridin-2-ylethyl CYP3A4 inhibitor (51% at 10 µM) Not reported Under evaluation
Zn-Oxalamide-Chitosan Complex Dimethylaminoethyl, hydroxyphenyl Metal coordination Crystal structure resolved Research use

Table 2: Substituent Effects on Key Properties

Group Type Example Compound Impact on Properties
Methoxy (electron-donating) S336 Enhances metabolic stability and receptor binding as flavorants
Nitro (electron-withdrawing) Target Compound May reduce electron density, alter reactivity, or increase nitro-reductase activity
Naphthalene Target Compound Increases lipophilicity and steric bulk
Pyridin-2-ylethyl S336, S5456 Facilitates hydrogen bonding or π-stacking in receptor interactions

Preparation Methods

Two-Step Diethyl Oxalate Aminolysis

A widely reported method involves reacting diethyl oxalate with primary amines in aprotic solvents. For example, diethyl oxalate reacts with 2-(dimethylamino)-2-(naphthalen-1-yl)ethylamine in ethanol at 0–20°C, followed by addition of 3-nitroaniline under reflux (Table 1). This method mirrors protocols for N1,N2-bis(2-hydroxyethyl)oxalamide, where ethanolamine and diethyl oxalate yielded 85–94% under mild conditions.

Table 1: Two-Step Diethyl Oxalate Aminolysis Conditions

Step Amine Solvent Temperature Time Yield
1 2-(Dimethylamino)-2-(naphthalen-1-yl)ethylamine Ethanol 0–20°C 2 h 89%*
2 3-Nitroaniline Ethanol Reflux 5 h 78%*

*Hypothetical yields based on analogous reactions.

Oxalyl Chloride-Mediated Coupling

Oxalyl chloride offers superior reactivity for sterically hindered amines. In a protocol adapted from N1-benzyl-N2-(2-methylnaphthalen-1-yl)oxalamide synthesis, oxalyl chloride reacts with 2-(dimethylamino)-2-(naphthalen-1-yl)ethylamine in dichloromethane at −10°C, followed by 3-nitroaniline addition. This method avoids solvent competition and achieves yields up to 82% in model systems.

Advanced Catalytic Approaches

Copper-Catalyzed Cross-Coupling

Copper(I) iodide and ethylenediamine in toluene enable efficient coupling of oxamide precursors with aryl amines. A 90% yield was reported for N1,N2-bis(2-hydroxyethyl)oxalamide using this system, suggesting applicability to the target compound.

Table 2: Copper-Catalyzed Reaction Parameters

Catalyst Ligand Solvent Temperature Time Yield
CuI Ethylenediamine Toluene Reflux 18 h 90%*

*Hypothetical parameters extrapolated from.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For N1,N2-bis(2-hydroxyethyl)oxalamide, 94% yield was achieved in 24 h at 20°C, whereas microwave conditions could hypothetically achieve similar yields in <1 h.

Solvent and Temperature Optimization

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMSO) enhance oxalyl chloride reactivity but may decompose nitro groups. Ethanol and toluene balance reactivity and stability, as demonstrated in N1,N2-bis(2-hydroxyethyl)oxalamide synthesis (68–94% yields).

Low-Temperature Kinetics

Cooling to 0–5°C minimizes side reactions during oxalyl chloride addition, a strategy critical for preserving the nitro group’s integrity.

Purification and Characterization

Recrystallization

Ethanol/water mixtures effectively purify oxalamides, as seen in N1,N2-bis(2-hydroxyethyl)oxalamide isolation (m.p. 169.9–170.3°C). The target compound’s higher hydrophobicity may require hexane/ethyl acetate gradients.

Spectroscopic Validation

  • 1H NMR : Expected signals include naphthalene aromatic protons (δ 7.2–8.5), dimethylamino singlet (δ 2.2), and nitro group meta-substitution (δ 8.1–8.3).
  • LC-MS : Molecular ion peak at m/z 446.2 (C24H23N4O4+).

Emerging Methodologies

Enzymatic Aminolysis

Lipase-catalyzed oxalamide synthesis in non-aqueous media offers an eco-friendly alternative, though yields remain suboptimal (<60%) for complex amines.

Flow Chemistry

Microreactors enable precise control over exothermic reactions, potentially improving safety and reproducibility for nitro-containing compounds.

Q & A

Basic: What key structural features of N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(3-nitrophenyl)oxalamide influence its solubility and bioavailability?

The compound’s solubility is modulated by its dimethylamino group (hydrophilic), naphthalenyl moiety (hydrophobic), and 3-nitrophenyl group (polar, electron-withdrawing). Bioavailability is influenced by steric hindrance from the naphthalene ring and hydrogen-bonding capacity of the oxalamide core. For characterization, Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are critical for verifying purity and structural integrity .

Advanced: How can reaction conditions be optimized during synthesis to improve yield and purity?

Multi-step synthesis typically involves:

  • Coupling reactions : Use carbodiimides (e.g., DCC) with activating agents like HOBt to form the oxalamide linkage .
  • Intermediate purification : Column chromatography or recrystallization to isolate intermediates.
  • Temperature control : Maintain 0–5°C during sensitive steps (e.g., nitro group introduction) to minimize side reactions .
    Optimization requires iterative adjustments to solvent polarity (e.g., DMF for solubility) and catalyst ratios.

Advanced: What in vitro assays are suitable for evaluating kinase inhibition (e.g., RSK) by this compound?

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics and affinity to immobilized kinase domains .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters of ligand-target interactions .
  • Molecular docking simulations : Predict binding modes using software like AutoDock or Schrödinger Suite .
    Validate findings with enzymatic assays (e.g., ADP-Glo™ Kinase Assay) to confirm inhibition efficacy.

Basic: Which spectroscopic techniques are essential for structural characterization?

  • NMR (¹H/¹³C) : Assigns protons/carbons to confirm substituent positions (e.g., naphthalene vs. phenyl groups) .
  • Mass Spectrometry (HRMS) : Verifies molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Advanced: How can contradictions in biological activity data across studies be resolved?

  • Replicate assays : Control variables like cell line passage number, serum concentration, and incubation time .
  • Purity verification : Use HPLC to confirm >95% purity, as impurities (e.g., unreacted intermediates) may skew results .
  • Mechanistic studies : Employ CRISPR knockouts or siRNA silencing to confirm target specificity .

Advanced: What strategies guide structure-activity relationship (SAR) studies for this compound?

  • Substituent variation : Replace dimethylamino with morpholino or piperazinyl groups to assess impact on kinase affinity .
  • Bioisosteric replacement : Substitute naphthalene with quinoline to enhance metabolic stability while retaining hydrophobicity .
  • Computational modeling : Use QSAR models to predict activity cliffs and prioritize synthetic targets .

Basic: What are common degradation pathways under varying storage conditions?

  • Hydrolysis : The oxalamide bond may degrade in aqueous buffers (pH < 3 or > 8) .
  • Oxidation : The nitro group can form nitroso derivatives under light exposure .
  • Thermal decomposition : Store at –20°C in inert atmospheres (argon) to prevent radical-mediated breakdown .

Advanced: How to design a stability study for determining optimal storage conditions?

  • Accelerated stability testing : Expose samples to 40°C/75% RH for 6 months, analyzing degradation via HPLC every 30 days .
  • Forced degradation : Use UV light (ICH Q1B guidelines), acidic/alkaline buffers, and oxidative stress (H₂O₂) to identify vulnerable sites .
  • Cryopreservation : Lyophilize in trehalose or sucrose to stabilize the amorphous phase during long-term storage .

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